Cholesterol stearate-d6

Stable Isotope Labeling Internal Standard Quality Control

Quantification of cholesteryl stearate in biological matrices is confounded by endogenous analyte presence, matrix effects, and batch-to-batch variability. Cholesterol stearate-d6 (cholesteryl-2,2,3,4,4,6-d6 octadecanoate) is the solution: a stable isotope-labeled internal standard (SIL-IS) with ≥98 atom % D and ≥97% chemical purity. - +6 Da mass shift enables baseline resolution even on low-resolution mass spectrometers - Co-elutes with unlabeled analyte while correcting for ion suppression and extraction losses - Validated for human serum and urine in renal disease biomarker studies

Molecular Formula C45H80O2
Molecular Weight 659.2 g/mol
Cat. No. B12410232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol stearate-d6
Molecular FormulaC45H80O2
Molecular Weight659.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i26D,30D2,34D2,38D
InChIKeyXHRPOTDGOASDJS-WWDJCYRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol Stearate-d6 Deuterated Internal Standard


Cholesterol stearate-d6 (CAS 2692624-28-3), also designated as cholesteryl-2,2,3,4,4,6-d6 octadecanoate, is a stable isotope-labeled analog of cholesteryl stearate wherein six hydrogen atoms at positions 2, 2, 3, 4, 4, and 6 of the sterol backbone are replaced with deuterium . As a hexa-deuterated cholesteryl ester, it exhibits near-identical physicochemical behavior to the endogenous, unlabeled cholesteryl stearate (CAS 35602-69-8) while being readily distinguishable by a +6 Da mass shift in mass spectrometry [1]. This compound is supplied with an isotopic enrichment of ≥98 atom % D and a chemical purity of ≥97% , and is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in analytical workflows for the absolute quantification of cholesteryl esters in complex biological matrices .

Cholesterol Stearate-d6 Advantages Over Other Cholesteryl Esters


Unlabeled cholesteryl stearate is ubiquitous in biological samples, precluding its use as an internal standard in targeted lipidomics [1]. The selection of an isotopologue for stable isotope dilution mass spectrometry (SID-MS) is constrained by the requirement that the internal standard co-elute with the analyte of interest while remaining chromatographically and spectrometrically resolved from it and from endogenous matrix interferences [2]. While alternative deuterated cholesteryl esters exist—such as cholesteryl stearate-d7 (labeled on the fatty acyl chain), cholesteryl stearate-d35 (perdeuterated), and cholesteryl palmitate-d9—each presents distinct limitations in terms of isotopic purity, cost, or analyte coverage . The specific d6 labeling pattern on the sterol moiety of cholesterol stearate-d6 provides a +6 Da shift that is analytically sufficient for baseline resolution in low-resolution mass spectrometers without the complications of hydrogen-deuterium exchange or increased cost associated with higher deuteration levels .

Cholesterol Stearate-d6 Quantitative Differentiation Evidence


Isotopic Enrichment and Chemical Purity

Procurement specifications for cholesterol stearate-d6 from a primary manufacturer (CDN Isotopes) specify an isotopic enrichment of 98 atom % D and a chemical purity of 97% . This contrasts with unlabeled cholesteryl stearate, which has 0 atom % D enrichment, rendering it unsuitable as a mass-differentiated internal standard. Alternative deuterated forms, such as cholesteryl stearate-d35, while offering a higher nominal mass shift, are often priced at a premium due to more complex synthesis and may not provide proportionally greater analytical benefit for routine LC-MS/MS applications . The 98 atom % D enrichment ensures minimal isotopic cross-contribution to the analyte signal, which is critical for maintaining linearity and accuracy in the lower concentration ranges of calibration curves.

Stable Isotope Labeling Internal Standard Quality Control Procurement

Mass Spectrometric Differentiation from Endogenous Cholesteryl Ester

In LC-APCI-MS analysis, cholesterol stearate-d6 yields a dehydrated [M+H-H2O]+ ion with an exact m/z of 375.3892, which is +6.0376 Da higher than the corresponding ion for unlabeled cholesterol (m/z 369.3516) [1]. This mass difference is sufficient for baseline chromatographic and spectrometric resolution, enabling accurate quantification of endogenous cholesteryl stearate in the same analytical run. The specific +6 Da shift is a direct consequence of the hexa-deuteration on the sterol A/B ring system, a labeling strategy that is more robust to potential hydrogen-deuterium back-exchange compared to labeling on the fatty acyl chain, which can be subject to ester hydrolysis under certain sample preparation conditions.

Mass Spectrometry LC-MS/MS Lipidomics Isotope Dilution

Validated Internal Standard for Cholesteryl Ester Quantification

Cholesterol stearate-d6 has been explicitly employed and validated as the internal standard for cholesteryl esters (CEs) in a clinically relevant LC-MS/MS assay. In this study, deuterated CEs, including cholesteryl stearate-d6, were essential for the absolute quantification of CE molecular species in serum, urinary supernatant, and urinary sediment from patients with renal disease [1]. The validation study demonstrated good precision and accuracy for the LC-MS/MS method, enabling the detection of distinct CE profiles in urinary sediment and establishing a significant correlation between sediment and supernatant CE concentrations (r = 0.876, p < 0.001) [1]. Without a suitable deuterated internal standard like cholesterol stearate-d6 to correct for variable recovery and matrix effects across these disparate biological matrices (urine vs. serum), such quantitative comparisons and the discovery of potential biomarkers would be analytically unreliable.

Method Validation Clinical Lipidomics Biomarker Discovery Cholesteryl Ester

Procurement and Storage Stability Comparison

The recommended storage condition for cholesterol stearate-d6 from CDN Isotopes is refrigerated (2-8°C) , with a stated long-term stability requiring re-analysis for chemical purity only after three years . In contrast, vendor specifications for unlabeled cholesteryl stearate often recommend storage at -20°C for long-term stability . Furthermore, alternative deuterated cholesteryl esters, such as those labeled on the fatty acyl chain (e.g., d7 or d9 variants), may present different stability profiles due to the potential for ester hydrolysis, a risk that is mitigated when the isotopic label resides on the more stable sterol nucleus. From a procurement standpoint, cholesterol stearate-d6 (d6 on sterol) is typically more readily available and cost-effective than perdeuterated (d35) or acyl-chain-labeled variants, offering a practical balance between analytical performance and supply chain reliability for routine lipidomics workflows.

Procurement Stability Storage Quality Control Internal Standard

Cholesterol Stearate-d6 Research and Industrial Applications


Absolute Quantification in Clinical and Preclinical Lipidomics

In any LC-MS/MS-based lipidomics study requiring absolute quantification of cholesteryl stearate and other cholesteryl ester species in complex biological matrices (e.g., plasma, serum, tissue homogenates, urine), cholesterol stearate-d6 is the indispensable internal standard . Its use enables accurate correction for matrix-induced ion suppression/enhancement and analyte loss during sample preparation (e.g., liquid-liquid or solid-phase extraction) . This scenario is directly supported by its deployment in a validated method for quantifying cholesteryl esters in human serum and urine to uncover diagnostic signatures in renal disease [1].

Stable Isotope Dilution for Metabolism and Flux Studies

Researchers investigating the dynamics of cholesterol esterification, storage in lipid droplets, or turnover in lipoproteins require a stable isotope-labeled tracer that is chemically identical to the endogenous species but analytically distinguishable. Cholesterol stearate-d6 serves as a precise internal standard for quantifying the absolute pool size of cholesteryl stearate, which is essential for calculating metabolic flux rates when used in conjunction with other tracers (e.g., D2O or 13C-labeled precursors) . The robust +6 Da mass shift ensures accurate quantification even in the presence of naturally occurring isotopes and complex lipid backgrounds .

Method Development for Lipid Quality Control

For analytical chemists developing or validating quantitative methods for the determination of cholesteryl esters in foods, dietary supplements, or pharmaceutical formulations, cholesterol stearate-d6 is the preferred internal standard. Its defined isotopic purity and stability ensure the analytical method meets required performance characteristics for accuracy, precision, and robustness, as would be outlined in method validation protocols . The use of a structurally identical, deuterated internal standard is a cornerstone of method validation for complex lipid analytes, providing a higher degree of confidence in the reported quantitative results compared to surrogate or external standard methods.

Matrix Effect Correction in Multi-Center Studies

In large-scale, multi-site cohort studies where biological samples are collected and analyzed over extended periods, matrix effects and instrumental drift are significant concerns. The inclusion of cholesterol stearate-d6 as an internal standard in every sample from the point of collection normalizes for variability in sample handling, extraction efficiency, and LC-MS/MS performance across different batches and sites . This ensures that quantitative cholesteryl ester data can be reliably compared across the entire study population, a critical requirement for identifying robust biomarkers or metabolic signatures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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